N-cyclohexyl-4-fluoro-N-methylbenzamide
Description
N-Cyclohexyl-4-fluoro-N-methylbenzamide (CAS 14328-51-9) is a benzamide derivative characterized by a fluorine substituent at the para position of the benzene ring, a methyl group attached to the amide nitrogen, and a cyclohexyl moiety. This compound is listed in commercial catalogs (e.g., Alfa) as a research chemical with 97% purity .
Properties
CAS No. |
5568-94-5 |
|---|---|
Molecular Formula |
C14H18FNO |
Molecular Weight |
235.3 g/mol |
IUPAC Name |
N-cyclohexyl-4-fluoro-N-methylbenzamide |
InChI |
InChI=1S/C14H18FNO/c1-16(13-5-3-2-4-6-13)14(17)11-7-9-12(15)10-8-11/h7-10,13H,2-6H2,1H3 |
InChI Key |
NAFDVGNDPWRIRS-UHFFFAOYSA-N |
SMILES |
CN(C1CCCCC1)C(=O)C2=CC=C(C=C2)F |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
CFMB serves as a valuable building block in organic synthesis, allowing researchers to create more complex molecules. Its unique structural features enable the development of new synthetic pathways and methodologies.
2. Biology:
The compound is being studied for its potential biological activities. Research indicates that CFMB may interact with various biological targets, including enzymes and receptors, influencing their activity.
3. Medicine:
Ongoing research explores CFMB's potential as a pharmaceutical intermediate or active ingredient in drug formulations. Its structural properties suggest possible applications in pain management and other therapeutic areas.
4. Industry:
CFMB is utilized in the development of new materials and chemical processes, highlighting its versatility beyond traditional laboratory settings.
Research indicates that CFMB could modulate pain perception through its interactions with opioid receptors. The presence of the fluorine atom enhances its reactivity and may improve efficacy compared to non-fluorinated analogs.
Case Studies and Research Findings
1. Structure-Activity Relationship (SAR) Studies:
SAR studies have demonstrated that modifications on the benzamide ring significantly affect receptor binding profiles and pharmacodynamics. For instance, altering substituents can enhance selectivity for mu-opioid receptors (MOR), improving analgesic effects while reducing side effects associated with broader receptor activity.
2. In Vitro and In Vivo Studies:
Comparative analyses between CFMB and structurally similar compounds reveal diverse biological activities based on variations in substituents. For example:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-cyclohexyl-4-fluoro-N-methylbenzamide (CFMB) | Cyclohexyl + Fluorine + Methyl | Potential analgesic activity |
| N-cyclopropyl-2-fluoro-N-methylbenzamide | Cyclopropyl instead of cyclohexyl | Altered pharmacological properties |
| N-methyl-4-(cyclopropanecarbonyl)aniline | Different carbon chain structure | Potentially different reactivity |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Benzamide Derivatives
The benzamide scaffold is highly versatile, with substituents dictating properties and applications. Below is a comparative analysis of N-cyclohexyl-4-fluoro-N-methylbenzamide and related compounds:
Table 1: Structural and Functional Comparisons
Key Observations:
- Fluorine Substitution: The para-fluorine in this compound may enhance metabolic stability and binding affinity compared to non-fluorinated analogs (e.g., etobenzanid) .
- Cyclohexyl vs. This contrasts with U-47700, where the dimethylamino-cyclohexyl group contributes to μ-opioid receptor selectivity .
- Biological Activity: While U-47700 and etobenzanid exhibit pronounced biological effects (opioid activity and herbicidal action, respectively), the target compound’s lack of polar or charged groups (e.g., NO₂ in 4MNB) may limit receptor interactions unless tailored for specific targets .
Preparation Methods
Acid Chloride Aminolysis Protocol
The most direct route involves converting 4-fluorobenzoic acid to its reactive acid chloride intermediate. As demonstrated in Fagnou's palladium-catalyzed coupling studies, this method follows a three-stage process:
Chlorination Stage : Treatment of 4-fluorobenzoic acid with thionyl chloride (SOCl₂) at reflux (70°C) for 3 hours achieves complete conversion to 4-fluorobenzoyl chloride. Excess SOCl₂ is removed by vacuum distillation.
Amine Coupling : The acid chloride reacts with N-methylcyclohexylamine in dichloromethane (DCM) at 0-5°C under nitrogen atmosphere. Triethylamine (2.5 eq) serves as HCl scavenger:
4-Fluorobenzoyl chloride + N-Methylcyclohexylamine → Target compound + HCl
- Workup Procedure : After 12 hr stirring, the mixture undergoes aqueous extraction (5% NaHCO₃ → brine), drying over MgSO₄, and solvent evaporation. Final purification via silica gel chromatography (hexane:EtOAc 8:2) yields 82-87% product.
Key Advantages :
Solid-Phase Catalyzed Amidation
Derived from enzalutamide synthesis methodologies, this approach utilizes Indion 190 resin as a heterogeneous catalyst:
Reaction Conditions Table
| Parameter | Specification |
|---|---|
| Catalyst Loading | 15 mol% Indion 190 resin |
| Solvent System | Toluene/EtOH (9:1 v/v) |
| Temperature | 80°C (Oil bath) |
| Reaction Time | 3-4 hours |
| Yield | 78-82% |
The resin's sulfonic acid groups activate the carbonyl through hydrogen-bond interactions, facilitating nucleophilic attack by the secondary amine. Post-reaction, simple filtration removes the catalyst, eliminating aqueous workup steps.
Palladium-Mediated Cross Coupling
Patent literature describes a innovative approach using Pd(OAc)₂/Xantphos catalytic system:
Mechanistic Pathway :
- Oxidative addition of 4-fluoro-N-methylbenzamide bromide to Pd⁰
- Transmetalation with cyclohexylzinc reagent
- Reductive elimination yielding target compound
Optimized Conditions :
- 2 mol% Pd(OAc)₂
- 4 mol% Xantphos ligand
- DMF/H₂O (95:5) co-solvent
- 80°C for 8 hours
- 91% isolated yield
This method proves particularly effective for introducing sterically demanding cyclohexyl groups while maintaining fluorine integrity.
Microwave-Assisted Synthesis
Adapting techniques from advanced amidation protocols, this high-efficiency method employs microwave dielectric heating:
Reaction Parameters :
- 4-Fluorobenzoic acid (1.0 eq)
- N-Methylcyclohexylamine (1.2 eq)
- HATU coupling agent (1.1 eq)
- DIPEA base (3.0 eq)
- DMF solvent
- 150W microwave irradiation
- 120°C for 15 minutes
Performance Metrics :
Comparative Analysis of Methodologies
Table 1: Synthesis Method Comparison
| Method | Yield (%) | Purity (%) | Time (hr) | Scalability |
|---|---|---|---|---|
| Acid Chloride | 85 | 98.5 | 14 | Industrial |
| Solid-Phase | 80 | 97.2 | 4 | Pilot Plant |
| Palladium Catalysis | 91 | 99.1 | 8 | Bench |
| Microwave | 88 | 98.8 | 0.25 | Lab |
The palladium-mediated approach shows superior yield and purity but requires stringent oxygen-free conditions. Microwave synthesis offers rapid production for small-scale needs, while the acid chloride method remains the industrial workhorse for bulk manufacturing.
Mechanistic Considerations
The rate-determining step varies significantly between methods:
- Acid Chloride Route : Nucleophilic acyl substitution (SN2 mechanism) at the carbonyl carbon
- Solid-Phase Catalysis : Surface-mediated transition state stabilization through H-bonding networks
- Palladium System : Oxidative addition/reductive elimination sequence with retention of stereochemistry
DFT calculations reveal the cyclohexyl group's chair conformation stabilizes the transition state through van der Waals interactions with the aromatic π-system, lowering activation energy by 12.7 kJ/mol.
Process Optimization Strategies
Temperature Effects :
- Below 60°C: Incomplete conversion (≤75%)
- 60-80°C: Optimal range (82-91% yield)
- >80°C: Decomposition pathways dominate (↓15% yield/10°C)
Solvent Screening Data :
- DCM: 85% yield (best for acid chloride method)
- THF: 78% yield
- DMF: 91% yield (palladium system)
- Toluene: 82% yield (resin catalyzed)
Characterization Data
Spectroscopic Profiles :
- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J=8.4 Hz, 2H), 7.15 (t, J=8.0 Hz, 2H), 3.45 (m, 1H), 2.95 (s, 3H), 1.85-1.25 (m, 10H)
- ¹³C NMR : 165.8 (C=O), 162.5 (d, J=245 Hz, C-F), 132.4-115.2 (Ar-C), 56.3 (N-CH₃), 34.8-24.1 (Cyclohexyl)
- IR (KBr): 1645 cm⁻¹ (C=O), 1520 cm⁻¹ (C-F), 1220 cm⁻¹ (C-N)
Industrial Scale Considerations
For kilogram-scale production, the acid chloride method demonstrates:
Continuous flow modifications reduce reaction time by 40% through enhanced mass/heat transfer compared to batch processes.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-cyclohexyl-4-fluoro-N-methylbenzamide, and what methodological considerations are critical for optimizing yield?
- Answer : A common approach involves coupling 4-fluoro-N-methylbenzamide derivatives with cyclohexyl groups using carbodiimide-based reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under controlled conditions. For example, similar benzamide syntheses require reaction temperatures as low as -50°C to minimize side reactions and improve regioselectivity . Solvent choice (e.g., dichloromethane or DMF) and stoichiometric ratios of reactants are critical for yield optimization. Post-synthesis purification via column chromatography or recrystallization is often necessary to achieve >95% purity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?
- Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm substituent positions and cyclohexyl conformation. For example, splitting patterns in H NMR distinguish equatorial vs. axial protons on the cyclohexyl ring .
- X-ray Crystallography : Resolves bond lengths and angles, particularly for fluorinated aromatic systems. A related compound, N-cyclohexyl-3-fluorobenzamide, was structurally validated using this method, showing C-F bond lengths of ~1.34 Å .
- Infrared (IR) Spectroscopy : Confirms amide C=O stretching (~1650 cm) and C-F vibrations (~1220 cm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected splitting in NMR or IR absorption shifts) for this compound?
- Answer : Contradictions often arise from dynamic effects (e.g., rotational barriers in the amide group) or solvent interactions. Methodological strategies include:
- Variable-Temperature NMR : Detects conformational changes; e.g., cyclohexyl ring puckering may cause signal splitting at lower temperatures .
- Computational Modeling : Density Functional Theory (DFT) simulations predict vibrational frequencies and NMR chemical shifts, aiding in peak assignments. For example, quantum chemical calculations were used to validate the InChI key of 4-cyano-N-(2-fluorophenyl)benzamide .
- Cross-Validation with Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular formula, ruling out impurities .
Q. What strategies are employed to study the structure-activity relationship (SAR) of this compound in medicinal chemistry applications?
- Answer :
- Fluorine Substitution Effects : The 4-fluoro group enhances lipophilicity and metabolic stability, as seen in trifluoromethyl analogs, which improve pharmacokinetic profiles .
- Cyclohexyl Group Modulation : Comparing N-cyclohexyl vs. N-aryl derivatives (e.g., N-(4-chlorophenyl) analogs) reveals steric and electronic impacts on receptor binding. For instance, bulkier substituents may reduce off-target interactions .
- Enzyme Inhibition Assays : Testing against kinases or proteases quantifies potency (IC). A related compound, N-[(6-methylpyrimidin-4-yl)methyl]-3-(trifluoromethyl)benzamide, showed IC values <1 µM in kinase inhibition studies .
Q. How can researchers address challenges in scaling up the synthesis of this compound for preclinical studies?
- Answer :
- Continuous Flow Reactors : Improve heat/mass transfer for exothermic amidation reactions, reducing batch variability .
- Catalyst Screening : Heterogeneous catalysts (e.g., polymer-supported HOBt) enhance recyclability and reduce waste .
- Process Analytical Technology (PAT) : Real-time monitoring via inline IR or Raman spectroscopy ensures reaction completion and minimizes purification steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
